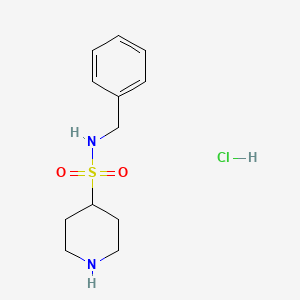

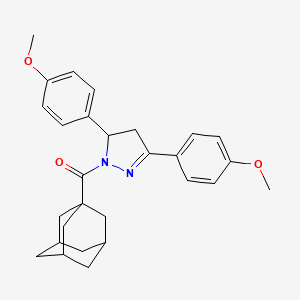

![molecular formula C21H21ClN2O3 B2726351 3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1023497-45-1](/img/structure/B2726351.png)

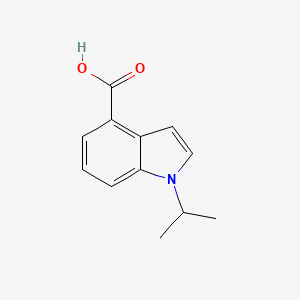

3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzodiazepines are a class of psychoactive drugs with a core chemical structure consisting of a fusion between a benzene ring and a diazepine ring . They are widely used in medicine for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .

Synthesis Analysis

Benzodiazepines can be synthesized using various methods. One such method involves the reaction of 7-bromo-3-chloro-1,2-dihydro-3H-1,4-benzodiazepin-2-ones with corresponding alcohols .Molecular Structure Analysis

The molecular structure of benzodiazepines consists of a benzene ring fused to a diazepine ring . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions. For instance, they can be used as ligands in the preparation of organometallic and metal complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazepines can vary depending on the specific compound. For instance, diazepam has a molecular weight of 284.740 .Scientific Research Applications

Pharmacodynamics and Mechanism of Action

Benzodiazepines, including compounds with similar structures to the one mentioned, are known for their action on the central nervous system (CNS). They typically exert their effects by enhancing the efficiency of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This mechanism of action is crucial in researching CNS disorders and potential therapeutic applications (Heizmann & Ziegler, 1981).

Pharmacokinetics and Metabolism

Studies on benzodiazepines often focus on their absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, the metabolism of benzodiazepines can provide insights into how similar compounds might be processed in the body, including the identification of metabolites and the impact of first-pass metabolism. Understanding these aspects is essential for developing new medications with optimal efficacy and safety profiles (Moosmann et al., 2013).

Therapeutic Applications and Safety

Research into benzodiazepines and related compounds often explores their therapeutic potential for treating various conditions, such as anxiety, insomnia, and seizure disorders. Investigations into the efficacy, safety, and tolerability of these compounds, as well as their effects on sleep architecture and CNS functions, contribute valuable data for clinical use. However, it's also critical to study the potential for dependence, withdrawal, and other adverse effects to ensure safe and effective use (Tietz et al., 1981).

Innovative Applications

Emerging research may explore novel uses of benzodiazepine derivatives, including their potential in treating neurological diseases, their role in anesthesia, and their impact on specific CNS pathways. Studies on the interaction between benzodiazepines and other neurotransmitter systems, such as serotonin, could open new avenues for treating complex psychiatric and neurological disorders (Hodges et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3/c1-21(2)9-15-18(17(26)10-21)19(12-4-3-5-16(25)20(12)27)24-14-8-11(22)6-7-13(14)23-15/h3-8,19,23-25,27H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLOSAJAJDNYAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=C(C(=CC=C4)O)O)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-3-[2-oxo-2-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2726275.png)

![4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide](/img/structure/B2726277.png)

![2,4-difluoro-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726278.png)

![Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2726280.png)